molecular formula C10H6ClNOS B13185797 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile

3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile

Cat. No.: B13185797
M. Wt: 223.68 g/mol
InChI Key: CTNIFMJFWXCGFT-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile typically involves the chlorination and methoxylation of benzothiophene derivatives. One common method includes the following steps:

    Starting Material: Benzothiophene

    Chlorination: Introduction of a chlorine atom at the 3-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Methoxylation: Introduction of a methoxy group at the 6-position using reagents like sodium methoxide (NaOCH3) in methanol.

    Cyanation: Introduction of a cyano group at the 2-position using reagents such as copper(I) cyanide (CuCN) in the presence of a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-amino-6-methoxy-1-benzothiophene-2-carbonitrile or 3-thio-6-methoxy-1-benzothiophene-2-carbonitrile.

    Oxidation: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-sulfoxide or 3-chloro-6-methoxy-1-benzothiophene-2-sulfone.

    Reduction: Formation of 3-chloro-6-methoxy-1-benzothiophene-2-amine.

Scientific Research Applications

3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe molecule for studying biological pathways and interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

3-Chloro-6-methoxy-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives:

    3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

    3-Chloro-6-methoxy-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a cyano group.

    3-Chloro-6-methoxy-1-benzothiophene-2-amine: Similar structure but with an amine group instead of a cyano group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.

Properties

Molecular Formula

C10H6ClNOS

Molecular Weight

223.68 g/mol

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C10H6ClNOS/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-4H,1H3

InChI Key

CTNIFMJFWXCGFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C#N)Cl

Origin of Product

United States

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